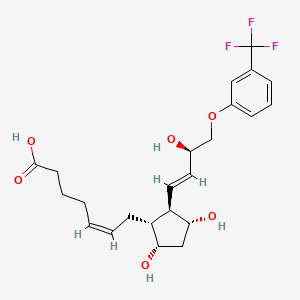
Fluprostenol
Vue d'ensemble
Description
Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .
Synthesis Analysis
A unified synthesis of prostaglandins, including this compound, has been reported . This synthesis is guided by biocatalytic retrosynthesis and starts from the readily available dichloro-containing bicyclic ketone 6a . The process involves 11-12 steps with 3.8-8.4% overall yields .
Molecular Structure Analysis
This compound has a molecular formula of C23H29F3O6 . Its average mass is 458.474 Da and its monoisotopic mass is 458.191623143 Da .
Chemical Reactions Analysis
The synthesis of this compound involves key transformations such as a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 458.47 . It is a liquid at room temperature .
Applications De Recherche Scientifique
Ophtalmologie : Traitement du glaucome
Fluprostenol est utilisé dans le traitement du glaucome, une affection caractérisée par une augmentation de la pression intraoculaire qui peut entraîner une perte de vision. En tant qu'analogue du PGF2α, le this compound agit en augmentant l'écoulement de l'humeur aqueuse de l'œil, ce qui réduit la pression intraoculaire .
Médecine vétérinaire : Synchronisation de l'œstrus
En médecine vétérinaire, le this compound est utilisé pour la synchronisation de l'œstrus chez les bovins. Il facilite la synchronisation du cycle œstral en provoquant la lutéolyse, c'est-à-dire la régression du corps jaune, ce qui permet des programmes de reproduction planifiés .
Santé reproductive : Induction du travail
Le this compound peut être utilisé pour l'induction du travail chez les femmes enceintes. Il stimule les contractions utérines, ce qui peut aider à déclencher le travail pour des raisons médicales telles qu'une grossesse à terme ou lorsqu'il y a un risque pour la mère ou le fœtus .
Recherche cardiovasculaire : Étude du flux sanguin
Les chercheurs utilisent le this compound pour étudier le flux sanguin et la résistance vasculaire. Sa capacité à induire la vasodilatation en fait un outil précieux pour comprendre la fonction vasculaire et le rôle des prostaglandines dans la régulation du flux sanguin .
Recherche sur le cancer : Inhibition de la croissance tumorale
Le this compound a été étudié pour son potentiel dans la recherche sur le cancer, en particulier pour l'inhibition de la croissance tumorale. Les prostaglandines jouent un rôle dans la tumorigenèse, et l'action du this compound sur les récepteurs des prostaglandines peut influencer la prolifération des cellules cancéreuses .
Biocatalyse : Synthèse de molécules complexes
Le composé est également important dans le domaine de la biocatalyse, où il est utilisé dans la synthèse stéréosélective de molécules complexes. La synthèse du this compound implique des transformations clés comme l'oxydation catalysée par la monooxygénnase de Baeyer-Villiger et la réduction catalysée par la kétoréductase, ce qui met en évidence le potentiel de la biocatalyse dans la construction de molécules complexes .
Développement pharmaceutique : Synthèse de médicaments
Le this compound est un intermédiaire clé dans la synthèse de divers médicaments. Sa structure chimique unique est exploitée dans le développement de nouveaux produits pharmaceutiques, en particulier ceux liés aux analogues des prostaglandines .
Dermatologie : Stimulation de la croissance des cheveux
Enfin, le this compound est étudié pour son rôle dans la stimulation de la croissance des cheveux. Comme d'autres analogues des prostaglandines, il peut être utilisé dans le traitement d'affections comme l'alopécie en stimulant les follicules pileux et en favorisant la repousse des cheveux .
Safety and Hazards
Fluprostenol is highly flammable and can cause serious eye irritation . It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
The development of efficient and stereoselective synthesis of prostaglandins, including Fluprostenol, is of utmost importance due to their valuable medicinal applications and unique chemical structures . The unified synthesis approach provides an alternative route to the highly stereoselective synthesis of prostaglandins and showcases the usefulness and great potential of biocatalysis in constructing complex molecules .
Mécanisme D'action
Target of Action
Fluprostenol is a potent and highly selective agonist of the prostaglandin F2-alpha (FP) receptor . The FP receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including the regulation of intraocular pressure and the contraction of smooth muscle .
Mode of Action
This compound interacts with its primary target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to the activation of the receptor . The activation of the FP receptor results in various physiological changes, depending on the specific tissue where the receptor is located .
Biochemical Pathways
This compound, as a synthetic analogue of prostaglandin F2α, is involved in the prostaglandin biosynthesis pathway . Prostaglandins are hormone-like lipid compounds that display a multitude of biological functions . The activation of the FP receptor by this compound can lead to changes in the levels of intracellular calcium, which can further affect various downstream signaling pathways .
Pharmacokinetics
Like other prostaglandin analogues, this compound is likely to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the therapeutic efficacy of this compound. Certain drugs, such as Aceclofenac, Acemetacin, and Acetylsalicylic acid, can decrease the therapeutic efficacy of this compound when used in combination . Furthermore, the physiological environment, such as the pH and temperature, can also affect the stability and action of this compound .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-71-2 (mono-hydrochloride salt) | |
| Record name | Fluprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046122 | |
| Record name | (±)-Fluprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40666-16-8, 54276-17-4 | |
| Record name | Fluprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprostenol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprostenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (±)-Fluprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluprostenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPROSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUPROSTENOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



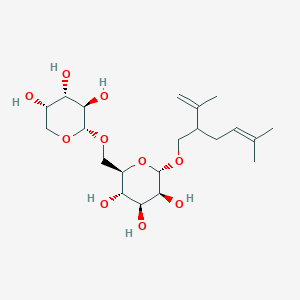
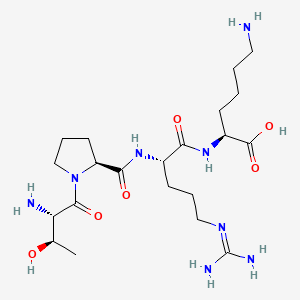
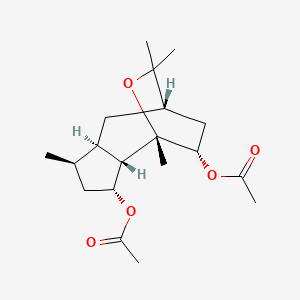

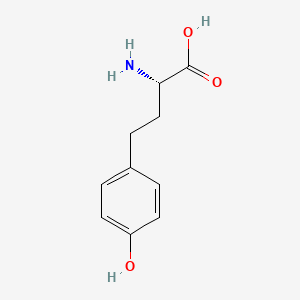

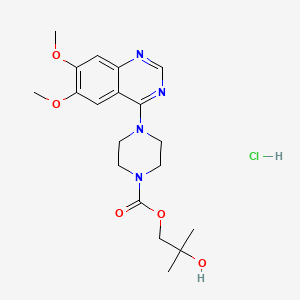
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)
![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)
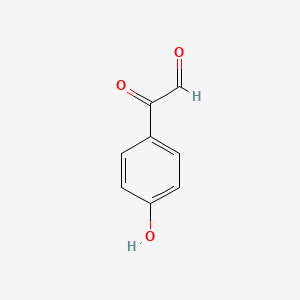

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)